![molecular formula C11H12O B124736 4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 140210-31-7](/img/structure/B124736.png)
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPC or 7-oxabicyclo[4.2.0]oct-2-ene-1,3,5-trione and has a molecular formula of C10H10O3.
Mecanismo De Acción
The mechanism of action of IPC is not fully understood. However, studies have shown that IPC has antioxidant properties and can scavenge free radicals. IPC has also been shown to inhibit the expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In addition, IPC has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Efectos Bioquímicos Y Fisiológicos
IPC has been shown to have several biochemical and physiological effects. IPC has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its potential as an antioxidant agent. IPC has also been shown to reduce the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In addition, IPC has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPC has several advantages as a chemical compound for lab experiments. IPC is readily available and can be synthesized using several methods. IPC is also stable and can be stored for long periods. However, IPC has some limitations as a chemical compound for lab experiments. IPC is highly reactive and can react with other compounds, making it difficult to isolate and purify. IPC is also sensitive to light and heat, which can affect its stability.
Direcciones Futuras
There are several future directions for IPC research. One potential direction is to investigate the use of IPC as an anticancer agent. Further studies are needed to determine the efficacy of IPC in treating various types of cancer. Another potential direction is to investigate the use of IPC as an anti-inflammatory agent. Further studies are needed to determine the efficacy of IPC in treating inflammatory diseases. In addition, further studies are needed to investigate the mechanism of action of IPC and its potential applications in other fields, such as material science and organic chemistry.
Conclusion:
In conclusion, 4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPC can be synthesized using several methods and has potential applications in medicinal chemistry, material science, and organic chemistry. IPC has several biochemical and physiological effects and has potential as an antioxidant, anti-inflammatory, and anticancer agent. IPC has several advantages as a chemical compound for lab experiments, but also has some limitations. Further studies are needed to investigate the potential applications of IPC in various fields and to determine its mechanism of action.
Métodos De Síntesis
IPC can be synthesized using several methods, including the Diels-Alder reaction, the Claisen rearrangement, and the Michael addition reaction. The Diels-Alder reaction involves the reaction of isoprene with maleic anhydride in the presence of a catalyst to form the IPC compound. The Claisen rearrangement involves the reaction of a β-keto ester with a metal alkoxide to form the IPC compound. The Michael addition reaction involves the reaction of a β-keto ester with an enamine to form the IPC compound.
Aplicaciones Científicas De Investigación
IPC has potential applications in several fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, IPC has been shown to have anti-inflammatory and antioxidant properties. IPC has also been shown to have potential as an anticancer agent. In material science, IPC has been used as a building block for the synthesis of novel polymers. In organic chemistry, IPC has been used as a starting material for the synthesis of other compounds.
Propiedades
Número CAS |
140210-31-7 |
|---|---|
Nombre del producto |
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
4-propan-2-ylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C11H12O/c1-7(2)8-3-4-9-6-11(12)10(9)5-8/h3-5,7H,6H2,1-2H3 |
Clave InChI |
LLRRKALXKHEMRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC2=O)C=C1 |
SMILES canónico |
CC(C)C1=CC2=C(CC2=O)C=C1 |
Sinónimos |
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



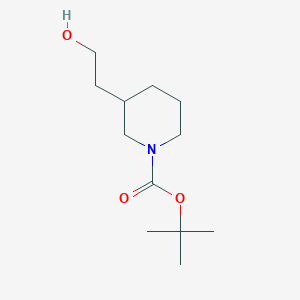
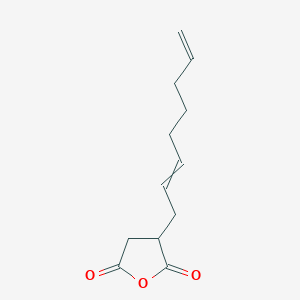
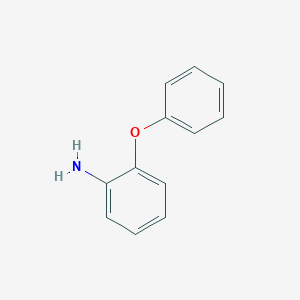
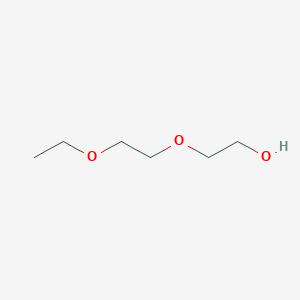
![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptane-2-one](/img/structure/B124677.png)
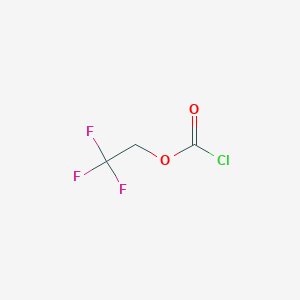
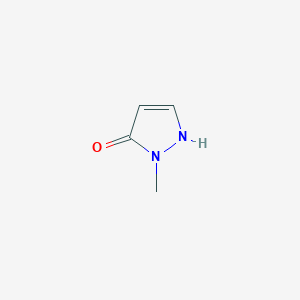
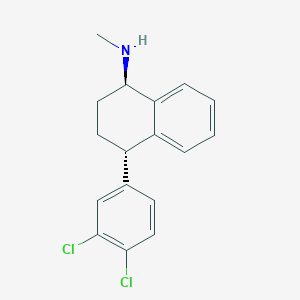

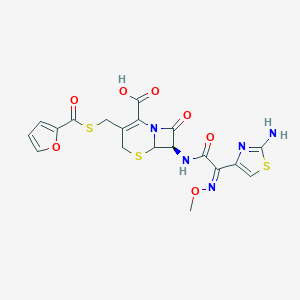
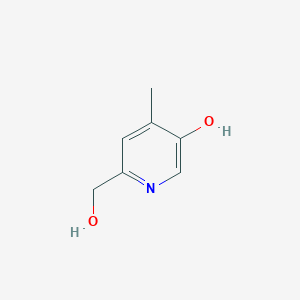
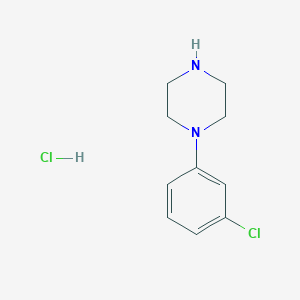
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)